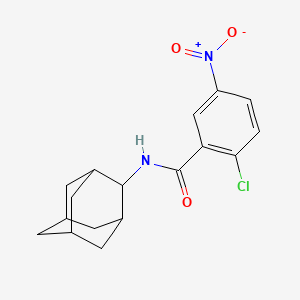
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. C16 is a member of the acrylamide family and is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 1,2-dimethyl-1H-indole-3-carboxaldehyde and malononitrile.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide is not fully understood. However, it is believed that N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide exerts its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to modulate glucose metabolism and insulin signaling in adipocytes.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide also has limitations, including its poor solubility in water and the lack of in vivo studies to validate its pharmacological properties.
将来の方向性
There are several future directions for the research of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and its potential targets. Secondly, in vivo studies are needed to validate the pharmacological properties of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and to assess its toxicity and pharmacokinetics. Thirdly, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be modified to improve its solubility and bioavailability. Fourthly, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. Further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and its potential targets, validate its pharmacological properties in vivo, and develop new drugs based on N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide involves the reaction of 4-chlorobenzylamine with 1,2-dimethyl-1H-indole-3-carboxaldehyde and malononitrile in the presence of a catalyst and solvent. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product. The purity and yield of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be improved through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been investigated for its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. In vitro studies have shown that N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also shown promising antiviral activity against the influenza virus and hepatitis C virus. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-18(17-5-3-4-6-19(17)24(13)2)11-14(12-22)20(25)23-16-9-7-15(21)8-10-16/h3-11H,1-2H3,(H,23,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFBEGBLHWXPTF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)




![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)

![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)
![6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5758466.png)